An In-depth Technical Guide to the Synthesis of Dimethylamine-PEG19
An In-depth Technical Guide to the Synthesis of Dimethylamine-PEG19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of dimethylamine-PEG19, a tertiary amine-terminated polyethylene glycol derivative. The protocols outlined below are based on established methodologies for the synthesis of amine-terminated PEGs, specifically adapted for the introduction of a dimethylamino group. This document offers two primary synthetic routes, detailed experimental procedures, purification strategies, and characterization methods.
Introduction
Polyethylene glycol (PEG) and its derivatives are widely utilized in biomedical and pharmaceutical research to enhance the solubility, biocompatibility, and circulation half-life of therapeutic molecules. Dimethylamine-terminated PEG, specifically with 19 ethylene glycol repeat units (dimethylamine-PEG19), provides a tertiary amine functional group for various conjugation chemistries. This guide details two robust methods for its synthesis: Reductive Amination of PEG19-aldehyde and Nucleophilic Substitution of PEG19-mesylate.
Synthetic Pathways Overview
The synthesis of dimethylamine-PEG19 can be approached through two primary, reliable pathways, each starting from a commercially available PEG derivative. The choice of pathway may depend on the starting materials available and the desired scale of the reaction.
Caption: Overview of the two primary synthetic routes to Dimethylamine-PEG19.
Route 1: Reductive Amination of PEG19-Aldehyde
This method involves the initial oxidation of a hydroxyl-terminated PEG19 to its corresponding aldehyde, followed by a reductive amination reaction with dimethylamine.
Experimental Protocol
Step 1: Oxidation of HO-PEG19-OH to PEG19-Dialdehyde
A common and effective method for the oxidation of PEG alcohols to aldehydes is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane.
| Parameter | Value |
| Starting Material | HO-PEG19-OH |
| Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash, extraction with DCM |
| Purification | Precipitation in cold diethyl ether |
| Expected Yield | >90% |
Detailed Methodology:
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Dissolve HO-PEG19-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add oxalyl chloride (2.2 equivalents) to the solution, followed by the dropwise addition of anhydrous DMSO (4.4 equivalents).
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Stir the reaction mixture at -78 °C for 1 hour.
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Add triethylamine (10 equivalents) and allow the reaction to slowly warm to room temperature.
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Quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.
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Collect the precipitate by filtration and dry under vacuum to yield PEG19-dialdehyde.
Step 2: Reductive Amination with Dimethylamine
The PEG19-dialdehyde is then reacted with dimethylamine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the tertiary amine. The reaction is typically performed in a one-pot setup.
| Parameter | Value |
| Starting Material | PEG19-Dialdehyde |
| Reagents | Dimethylamine (2 M solution in THF or as gas), Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol or Tetrahydrofuran (THF) |
| pH | 6-7 |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Removal of solvent, dialysis |
| Purification | Ion-exchange chromatography or precipitation |
| Expected Yield | 70-85% |
Detailed Methodology:
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Dissolve PEG19-dialdehyde (1 equivalent) in methanol.
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Add a solution of dimethylamine (2.5 equivalents) in THF.
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Adjust the pH of the solution to 6-7 using a dilute solution of HCl in methanol.
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Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by ¹H NMR or TLC (using a suitable stain like Dragendorff's reagent for amines).
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Once the reaction is complete, remove the solvent under reduced pressure.
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The crude product can be purified by dialysis against deionized water to remove excess reagents and salts.
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Alternatively, for smaller scales, purification can be achieved by precipitation in cold diethyl ether followed by column chromatography on silica gel.
Caption: Workflow for the reductive amination of PEG-aldehyde with dimethylamine.
Route 2: Nucleophilic Substitution of PEG19-Mesylate
This alternative route involves the conversion of the terminal hydroxyl groups of PEG19 to a good leaving group, such as mesylate, followed by nucleophilic substitution with dimethylamine.
Experimental Protocol
Step 1: Mesylation of HO-PEG19-OH
The hydroxyl groups of PEG19 are reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the corresponding dimesylate.
| Parameter | Value |
| Starting Material | HO-PEG19-OH |
| Reagents | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous wash, extraction with DCM |
| Purification | Precipitation in cold diethyl ether |
| Expected Yield | >95% |
Detailed Methodology:
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Dissolve HO-PEG19-OH (1 equivalent) and triethylamine (4 equivalents) in anhydrous DCM under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Precipitate the product by adding the concentrated solution to cold diethyl ether.
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Collect the white precipitate by filtration and dry under vacuum to yield MsO-PEG19-OMs.
Step 2: Nucleophilic Substitution with Dimethylamine
The PEG19-dimesylate is then reacted with an excess of dimethylamine to displace the mesylate groups and form the desired dimethylamine-PEG19.
| Parameter | Value |
| Starting Material | MsO-PEG19-OMs |
| Reagents | Dimethylamine (40% aqueous solution or 2 M in THF) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 24-48 hours |
| Work-up | Removal of solvent, dialysis |
| Purification | Ion-exchange chromatography or precipitation |
| Expected Yield | 80-90% |
Detailed Methodology:
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Dissolve MsO-PEG19-OMs (1 equivalent) in THF.
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Add a large excess of dimethylamine solution (e.g., 10-20 equivalents).
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Stir the reaction mixture in a sealed vessel at room temperature or gently heat to 40 °C for 24-48 hours.
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Monitor the reaction by ¹H NMR, looking for the disappearance of the mesylate protons and the appearance of the N-methyl protons.
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After completion, remove the solvent and excess dimethylamine under reduced pressure.
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Purify the crude product by dialysis against deionized water or by precipitation in cold diethyl ether. For higher purity, ion-exchange chromatography can be employed.
Caption: Workflow for the nucleophilic substitution of PEG-mesylate with dimethylamine.
Purification and Characterization
Purification Strategies
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Precipitation: PEG derivatives are typically soluble in solvents like DCM, THF, and water, but insoluble in diethyl ether and hexane. Precipitation in cold diethyl ether is a common method for initial purification and removal of non-polar impurities.
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Dialysis: For water-soluble PEG derivatives, dialysis using an appropriate molecular weight cutoff (MWCO) membrane is effective for removing low molecular weight impurities, salts, and excess reagents.
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Column Chromatography: Silica gel chromatography can be used for the purification of PEG derivatives. For amine-containing PEGs, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent streaking. Amine-functionalized silica can also be an effective stationary phase.[1] A common eluent system is a gradient of methanol in dichloromethane or chloroform.[2]
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Ion-Exchange Chromatography: Due to the basic nature of the terminal dimethylamino groups, cation-exchange chromatography can be an effective method for purification, especially for removing any unreacted starting material.
Characterization
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the final product.
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PEG Backbone: A characteristic broad singlet around 3.64 ppm corresponding to the ethylene glycol repeating units (-O-CH₂ -CH₂ -O-).[3]
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Terminal Methylene Group: The methylene protons adjacent to the nitrogen atom (-CH₂ -N(CH₃)₂) are expected to show a triplet at approximately 2.5-2.8 ppm.
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N-Methyl Groups: The protons of the two methyl groups attached to the nitrogen (-N(CH₃ )₂) should appear as a singlet around 2.2-2.4 ppm.
Integration of the terminal group protons relative to the PEG backbone protons can be used to determine the degree of functionalization.
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight of the final product and assess its polydispersity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction progress by observing the disappearance of the aldehyde C=O stretch (around 1720 cm⁻¹) in the reductive amination route or the disappearance of the mesylate S=O stretches (around 1350 and 1175 cm⁻¹) in the nucleophilic substitution route.
Safety Precautions
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All reactions should be carried out in a well-ventilated fume hood.
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Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
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Methanesulfonyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme care.
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Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with appropriate precautions.
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Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a closed system or a well-ventilated fume hood.
